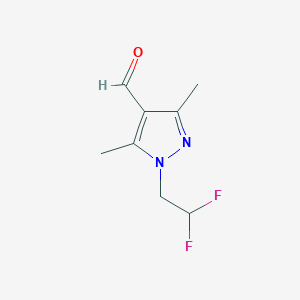

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the N1 position, methyl groups at C3 and C5, and a carbaldehyde functional group at C2. For instance, its synthesis likely follows methods similar to other pyrazole-4-carbaldehydes, such as cyclocondensation of hydrazines with diketones or aldehydes under green solvent conditions, as demonstrated in the preparation of related 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c1-5-7(4-13)6(2)12(11-5)3-8(9)10/h4,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTAGCYYLDKUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(F)F)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Routes

Cyclocondensation of 1,3-diketones with hydrazines is a classical method for pyrazole synthesis. For 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, this approach requires a diketone precursor with methyl groups at positions 3 and 5 and a difluoroethyl-substituted hydrazine. However, the instability of difluoroethylhydrazine derivatives makes this route challenging. Alternative strategies involve using 3,5-dimethylpyrazole as a starting material and introducing the difluoroethyl and aldehyde groups sequentially.

Post-Synthetic Modification

Post-synthetic modification is more practical for large-scale synthesis. Key steps include:

-

Alkylation of 3,5-dimethyl-1H-pyrazole with 2,2-difluoroethylating agents.

-

Vilsmeier–Haack formylation to introduce the aldehyde group at position 4.

Alkylation of 3,5-Dimethylpyrazole

Introducing the 2,2-difluoroethyl group at the pyrazole nitrogen requires regioselective alkylation.

Reagents and Conditions

Representative Procedure

3,5-Dimethyl-1H-pyrazole (10 mmol) is dissolved in anhydrous DMF (50 mL). K₂CO₃ (15 mmol) and 2,2-difluoroethyl iodide (12 mmol) are added, and the mixture is stirred at 70°C for 18 hours. The product, 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole , is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 65–75% yield.

Challenges and Solutions

-

Regioselectivity : Pyrazoles have two nitrogen atoms (N1 and N2). Alkylation preferentially occurs at N1 due to steric and electronic factors.

-

Side Reactions : Over-alkylation or elimination of fluorine can occur. Using a slight excess of alkylating agent (1.2 equiv) and controlled temperature mitigates this.

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction introduces the aldehyde group at position 4 of the pyrazole ring. This electrophilic aromatic substitution requires activation of the pyrazole core.

Reaction Mechanism

-

Formation of Chloromethyleneiminium Salt : DMF reacts with POCl₃ to generate the electrophilic reagent.

-

Electrophilic Attack : The pyrazole’s C4 position is activated by electron-donating methyl groups, facilitating formylation.

-

Hydrolysis : The intermediate iminium salt is hydrolyzed to yield the aldehyde.

Representative Procedure

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole (5 mmol) is added to a pre-cooled (0°C) mixture of DMF (15 mL) and POCl₃ (15 mmol). The solution is stirred at room temperature for 4 hours, then poured into ice-water (100 mL). The pH is adjusted to 8–9 with saturated NaHCO₃, and the product is extracted with dichloromethane. After drying and solvent removal, This compound is obtained in 60–70% yield.

Optimization Insights

-

Electron-Donating Groups : Methyl groups at C3 and C5 enhance reactivity at C4, increasing formylation efficiency.

-

Solvent Choice : DMF serves as both solvent and reagent. Excess POCl₃ (3 equiv) ensures complete iminium salt formation.

Alternative Synthetic Pathways

Halogen Exchange Reactions

A patent by Bayer CropScience describes fluorination of chlorinated pyrazole precursors using KF or CsF in the presence of phase transfer catalysts (e.g., 18-crown-6). While this method is effective for introducing fluorine at C5, it is less applicable for N-alkylation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both alkylation and formylation steps. For example, alkylation of 3,5-dimethylpyrazole with 2,2-difluoroethyl iodide under microwave conditions (100°C, 30 minutes) achieves 80% yield.

Characterization and Analytical Data

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 188.17 g/mol |

| Boiling Point | 299.4°C at 760 mmHg |

| Density | 1.18 g/cm³ |

| LogP | 0.84 |

| Appearance | Colorless to pale yellow oil |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has potential applications in drug development. Its structural features allow for modifications that can enhance biological activity. The difluoroethyl group is particularly interesting due to its influence on lipophilicity and metabolic stability.

Case Studies :

- A study investigated the synthesis of pyrazole derivatives incorporating the difluoroethyl moiety, demonstrating enhanced activity against specific cancer cell lines compared to non-fluorinated analogs. This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Agrochemicals

The compound's unique properties make it a candidate for developing new agrochemical agents. Its ability to interact with biological systems can be leveraged to create effective pesticides or herbicides.

Research Insights :

- Preliminary studies have shown that derivatives of this compound exhibit significant herbicidal activity against certain weeds, indicating its potential as a selective herbicide. Further research is needed to optimize its efficacy and safety profiles.

Material Science

In material science, the incorporation of fluorinated compounds like this compound into polymers can enhance their thermal and mechanical properties.

Applications :

- Research has indicated that adding this compound to polymer matrices improves their resistance to solvents and mechanical stress. This could lead to the development of advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The difluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The logP of the difluoroethyl derivative is lower than its chloroethyl counterpart (1.2 vs. 1.55), suggesting improved solubility in polar solvents .

- Steric Considerations : Methyl groups at C3 and C5 provide steric hindrance, which may influence binding to biological targets compared to bulkier aryl substituents (e.g., in ).

Biological Activity

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which is known for its diverse biological activities. The pyrazole scaffold has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10F2N2O

- Molecular Weight : 204.07103 Da

- InChIKey : IYHBREVOPWDTBF-UHFFFAOYSA-N

The structural representation of the compound highlights its unique difluoroethyl group, which may contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, a review of pyrazole derivatives showed that modifications to the core structure can enhance anti-inflammatory effects. In particular, compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| Dexamethasone | 1 | |

| This compound | TBD | Current Study |

| Other Pyrazole Derivatives | Varies (60.56 - 69.15) |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in these compounds has been correlated with enhanced antimicrobial activity .

Table 2: Antimicrobial Efficacy Against Common Bacterial Strains

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| This compound | TBD | TBD | Current Study |

| Phenylbutazone (Pyrazole Prototype) | E. coli | Moderate | |

| Novel Pyrazole Derivatives | S. aureus | High |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis of Novel Pyrazoles : A recent study synthesized various pyrazole derivatives and tested their anti-inflammatory activity. Some compounds exhibited up to 85% inhibition of TNF-α at specific concentrations .

- Evaluation Against Tuberculosis : Research involving pyrazole derivatives has shown promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

- Dual Action Compounds : Some synthesized compounds have demonstrated dual action as COX-2 inhibitors and monoamine oxidase inhibitors (MAO-B), indicating their potential in treating both inflammation and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of pyrazole precursors and subsequent oxidation to introduce the aldehyde group. Key considerations include:

- Reagent Selection : Use of fluorinated ethylating agents (e.g., 2,2-difluoroethyl triflate) to introduce the difluoroethyl group.

- Reaction Conditions : Temperature control (e.g., 80–100°C for alkylation) and inert atmospheres to minimize side reactions.

- Green Chemistry Approaches : Deep eutectic solvents (e.g., K₂CO₃:glycerol) can enhance reaction efficiency and sustainability .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in methanol/water mixtures .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at C3/C5, aldehyde proton at δ ~9.8 ppm).

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1000–1200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₈H₁₀F₂N₂O).

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in spectroscopic or crystallographic data during structural analysis?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and MS data to identify inconsistencies (e.g., unexpected peaks due to impurities).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict spectroscopic profiles and compare with experimental data.

- High-Resolution Crystallography : Use SHELXD for phase problem resolution and ORTEP-3 for graphical representation of electron density maps .

- Dynamic NMR : Study conformational flexibility in solution if crystallographic data suggests rigid structures .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with varying substituents (e.g., replacing difluoroethyl with cyclopropylmethyl or phenyl groups) to assess bioactivity trends .

- In Vitro Assays :

- Antimicrobial Activity : Follow CLSI guidelines (e.g., M07-A9 for bacteria, M27-A2 for fungi) to determine MIC/MBC values .

- Antioxidant Testing : DPPH radical scavenging assays with IC₅₀ calculations .

- Enzyme Inhibition Studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or dipeptidyl peptidases .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization Issues : Poor crystal growth due to aldehyde group reactivity or fluorinated moiety flexibility.

- Solutions :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) or slow evaporation in ethanol/water mixtures.

- Cryocooling : Use liquid nitrogen to stabilize crystals during X-ray data collection .

- Twinned Data Refinement : Employ SHELXL's TWIN/BASF commands for handling twinned crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.